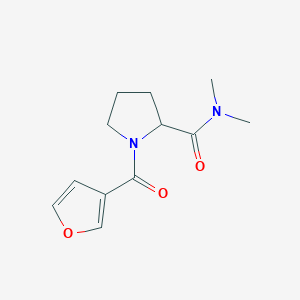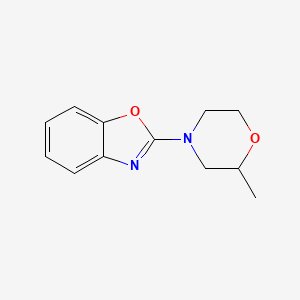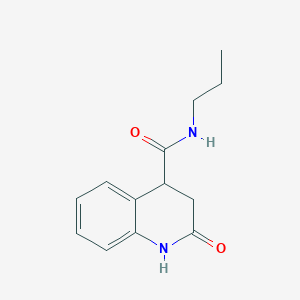
2-oxo-N-propyl-3,4-dihydro-1H-quinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-oxo-N-propyl-3,4-dihydro-1H-quinoline-4-carboxamide, commonly known as QL-IX-55, is a synthetic compound that belongs to the quinoline family. It is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair.
Mechanism of Action
QL-IX-55 works by inhibiting the activity of 2-oxo-N-propyl-3,4-dihydro-1H-quinoline-4-carboxamide, an enzyme that plays a crucial role in DNA repair. When DNA is damaged, 2-oxo-N-propyl-3,4-dihydro-1H-quinoline-4-carboxamide is activated and recruits other proteins to the site of damage to repair it. In cancer cells with defects in DNA repair pathways, 2-oxo-N-propyl-3,4-dihydro-1H-quinoline-4-carboxamide inhibition leads to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects
QL-IX-55 has been shown to have potent antitumor activity in preclinical studies. It has also been shown to enhance the activity of other DNA-damaging agents, such as radiation and chemotherapy. In addition to its anticancer effects, QL-IX-55 has also been studied for its potential to protect against ischemia-reperfusion injury in the heart and brain.
Advantages and Limitations for Lab Experiments
QL-IX-55 is a potent and selective 2-oxo-N-propyl-3,4-dihydro-1H-quinoline-4-carboxamide inhibitor, making it a valuable tool for studying the role of 2-oxo-N-propyl-3,4-dihydro-1H-quinoline-4-carboxamide in DNA repair and cancer biology. However, it is important to note that 2-oxo-N-propyl-3,4-dihydro-1H-quinoline-4-carboxamide inhibition can have off-target effects and may affect other cellular processes. Additionally, QL-IX-55 has poor solubility in water, which can make it difficult to work with in some experiments.
Future Directions
There are several potential future directions for research on QL-IX-55. One area of interest is the development of combination therapies that include QL-IX-55 and other DNA-damaging agents. Another area of focus is the development of more potent and selective 2-oxo-N-propyl-3,4-dihydro-1H-quinoline-4-carboxamide inhibitors that can overcome the limitations of QL-IX-55. Finally, there is ongoing research on the use of 2-oxo-N-propyl-3,4-dihydro-1H-quinoline-4-carboxamide inhibitors in combination with immunotherapy to enhance the immune response against cancer cells.
Synthesis Methods
QL-IX-55 can be synthesized using a multistep process. The starting material is 2-aminobenzonitrile, which is reacted with ethyl 2-bromoacetate to form an intermediate. This intermediate is then treated with sodium methoxide and propylamine to obtain QL-IX-55 as a white solid.
Scientific Research Applications
QL-IX-55 has been extensively studied for its potential therapeutic applications. It has been shown to selectively kill cancer cells that have defects in DNA repair pathways, such as those with mutations in the BRCA1/2 genes. This makes QL-IX-55 a promising candidate for the treatment of various types of cancer, including breast, ovarian, and pancreatic cancers.
properties
IUPAC Name |
2-oxo-N-propyl-3,4-dihydro-1H-quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-2-7-14-13(17)10-8-12(16)15-11-6-4-3-5-9(10)11/h3-6,10H,2,7-8H2,1H3,(H,14,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZFATJNHQHZYGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1CC(=O)NC2=CC=CC=C12 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(Cyclohex-3-ene-1-carbonyl)piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B7493146.png)
![(1,3-Dimethylpyrazolo[3,4-b]pyridin-5-yl)-(2-methylpiperidin-1-yl)methanone](/img/structure/B7493148.png)
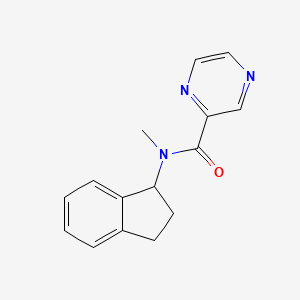
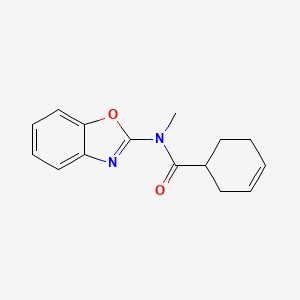
![Methyl 3-[(3-methylpiperidine-1-carbonyl)amino]benzoate](/img/structure/B7493172.png)

![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]cyclohex-3-ene-1-carboxamide](/img/structure/B7493178.png)
![N-[3-(2-methylpiperidin-1-yl)propyl]-1,3-benzoxazol-2-amine](/img/structure/B7493190.png)
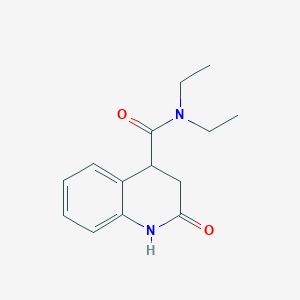

![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-methylcyclopropane-1-carboxamide](/img/structure/B7493210.png)

